Diethyl chloromethylphosphate

Description

BenchChem offers high-quality Diethyl chloromethylphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl chloromethylphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

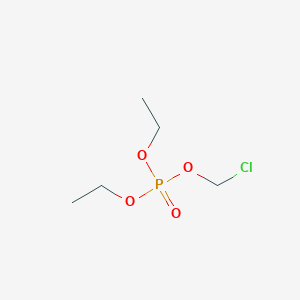

Structure

3D Structure

Properties

Molecular Formula |

C5H12ClO4P |

|---|---|

Molecular Weight |

202.57 g/mol |

IUPAC Name |

chloromethyl diethyl phosphate |

InChI |

InChI=1S/C5H12ClO4P/c1-3-8-11(7,9-4-2)10-5-6/h3-5H2,1-2H3 |

InChI Key |

FWAXWNOGOQKLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCCl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of diethyl chloromethylphosphate vs diethyl chlorophosphate

Technical Whitepaper: Structural and Functional Divergence of Diethyl Chlorophosphate and Diethyl (Chloromethyl)phosphonate

Executive Summary: The P-O-C vs. P-C Paradigm

In the development of nucleotide analogs and prodrugs, the distinction between Diethyl chlorophosphate (DECP) and Diethyl (chloromethyl)phosphonate (DECMP) is not merely structural—it is the dividing line between hydrolytic instability and metabolic durability.

While both reagents introduce phosphorus moieties, they serve fundamentally different mechanistic roles:

-

DECP (CAS 814-49-3): A phosphorylating agent used to create phosphate esters (P-O-C linkages). These linkages are metabolically labile, susceptible to phosphatases, and often serve as transient protecting groups or activated intermediates.

-

DECMP (CAS 3167-63-3): An alkylating agent used to create phosphonate isosteres (P-C linkages). The P-C bond is enzymatically stable, mimicking the phosphate group while resisting hydrolysis, a critical feature in the design of antiviral nucleotide analogs (e.g., Tenofovir derivatives).

Nomenclature Alert: The term "Diethyl chloromethylphosphate" is frequently used colloquially but is chemically ambiguous. In this guide, we distinguish between the Chlorophosphate (Cl attached to P) and the (Chloromethyl)phosphonate (Cl attached to C, which is attached to P).

Structural Analysis & Spectroscopic Signatures

The divergence in reactivity stems from the electronic environment of the phosphorus atom.

Comparative Physicochemical Profile

| Feature | Diethyl Chlorophosphate (DECP) | Diethyl (Chloromethyl)phosphonate (DECMP) |

| CAS Registry | 814-49-3 | 3167-63-3 |

| Formula | ||

| Molecular Weight | 172.55 g/mol | 186.57 g/mol |

| Bonding Motif | P-Cl (Labile, Electrophilic P) | P-C-Cl (Stable P-C, Electrophilic C) |

| Boiling Point | ~60°C @ 2 mmHg | ~109-110°C @ 10 mmHg |

| Density | 1.19 g/mL | 1.20 g/mL |

| Reactivity Class | Hard Electrophile (Phosphorylating) | Soft Electrophile (Alkylating) |

Spectroscopic Insight

-

DECP: The chlorine atom is directly bonded to phosphorus, pulling electron density via induction. This makes the phosphorus highly electrophilic and susceptible to rapid hydrolysis.

-

DECMP: The phosphorus is shielded by the methylene (

) bridge. The electrophilic center shifts to the methylene carbon. The

Reactivity Profiles & Mechanistic Pathways

Understanding the site of nucleophilic attack is critical for experimental design.

Pathway A: Phosphorylation via DECP

DECP reacts via an addition-elimination mechanism (

-

Constraint: Requires strictly anhydrous conditions; moisture generates diethyl phosphate and HCl immediately.

Pathway B: Phosphonomethylation via DECMP

DECMP reacts via

-

Constraint: The

group is less reactive than a standard alkyl halide due to the steric bulk and electronic repulsion of the phosphoryl oxygen. High temperatures or stronger nucleophiles (e.g., alkoxides, thiolates) are often required.

Figure 1: Divergent reactivity pathways. DECP undergoes substitution at phosphorus, while DECMP undergoes substitution at the alpha-carbon.

Experimental Protocols

Safety Warning: Both compounds are potent acetylcholinesterase inhibitors (especially DECP) and vesicants. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Protocol A: Synthesis of Diethyl Chlorophosphate (Atherton-Todd Variant)

This method avoids the use of gaseous chlorine, utilizing

-

Reagents: Diethyl phosphite (1.0 eq), Carbon tetrachloride (1.1 eq), Triethylamine (

, 1.1 eq), Anhydrous DCM (Solvent). -

Setup: Flame-dried 3-neck round bottom flask equipped with an addition funnel and nitrogen inlet.

-

Procedure:

-

Charge flask with Diethyl phosphite and

in DCM. Cool to 0°C. -

Add

dropwise over 30 minutes. The reaction is exothermic; maintain T < 5°C. -

Observation: A white precipitate (

) will form immediately. -

Stir at room temperature for 2 hours.

-

Workup: Filter off the amine salt under inert atmosphere (Schlenk filtration recommended to avoid hydrolysis).

-

Purification: Vacuum distillation. DECP distills at ~60°C (2 mmHg).[1]

-

-

Validation:

NMR should show a singlet disappearing at ~7 ppm (phosphite) and appearing at ~4 ppm (chlorophosphate).

Protocol B: Synthesis of Diethyl (Chloromethyl)phosphonate (Michaelis-Arbuzov)

The classic route for forming P-C bonds.

-

Reagents: Triethyl phosphite (1.0 eq), Bromochloromethane (

, 3.0 eq - excess used as solvent/reactant). -

Setup: Distillation apparatus set for reflux, connected to a downward condenser to collect ethyl bromide byproduct.

-

Procedure:

-

Mix Triethyl phosphite and Bromochloromethane.

-

Heat gradually to 100-110°C.

-

Mechanism:[2][3] The phosphorus lone pair attacks the

, displacing Br. The resulting phosphonium intermediate collapses, ejecting Ethyl Bromide ( -

Monitor the distillation of

(bp 38°C) to track reaction progress. -

Continue heating until evolution of

ceases (approx. 3-4 hours).

-

-

Purification: Fractionally distill the remaining liquid. Excess

comes off first, followed by the product DECMP at ~110°C (10 mmHg).

Figure 2: Synthetic workflow comparison. Note the thermal requirement for DECMP versus the base-mediated protocol for DECP.

Applications in Drug Design

The Prodrug Strategy

-

DECP in ProTides: DECP is often a precursor for generating phosphorochloridates used in ProTide technology (e.g., Sofosbuvir). Here, the P-Cl bond reacts with an amino acid ester and a nucleoside to form a phosphoramidate.

-

DECMP in Phosphonates: DECMP is the structural prototype for Acyclic Nucleoside Phosphonates (ANPs) . The stable P-C bond mimics the biological phosphate but cannot be cleaved by esterases. This allows the drug to bypass the first phosphorylation step in the cell (often the rate-limiting step for antiviral activation).

References

-

Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663.

-

Arbuzov, B. A. (1964). "Michaelis–Arbuzov and Perkow reactions." Pure and Applied Chemistry, 9(2), 307-353.

-

Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154–9218.

-

PubChem Compound Summary. (2023). "Diethyl chlorophosphate (CID 13139)."[4][5][6] National Center for Biotechnology Information.

-

PubChem Compound Summary. (2023). "Diethyl (chloromethyl)phosphonate (CID 76633)." National Center for Biotechnology Information.

Sources

- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 2. youtube.com [youtube.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Hazards of Diethyl Chloromethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Organophosphate Chemistry

In the landscape of pharmaceutical research and development, organophosphorus compounds are indispensable tools, serving as key intermediates and building blocks in the synthesis of a vast array of molecules. Among these, diethyl chloromethylphosphonate holds a significant position due to its utility in introducing the phosphonomethyl group, a key pharmacophore in many antiviral and anticancer agents. However, the structural similarities among organophosphates belie a wide spectrum of reactivity and toxicity. A frequent and dangerous point of confusion arises between diethyl chloromethylphosphonate and its more notorious cousin, diethyl chlorophosphate. This guide is designed to provide a detailed, technically sound overview of the specific hazards associated with diethyl chloromethylphosphonate, emphasizing the critical importance of accurate chemical identification in risk assessment and safety protocol implementation. As we delve into the safety data sheet (SDS) hazards, this document will serve as a comprehensive resource for researchers, enabling a proactive and informed approach to laboratory safety.

Hazard Identification and Classification

The cornerstone of safe chemical handling is a thorough understanding of a substance's intrinsic hazards. Diethyl chloromethylphosphonate, while a valuable synthetic reagent, possesses a distinct hazard profile that necessitates careful management.

GHS Classification

Based on available safety data, Diethyl Chloromethylphosphonate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation: While not classified as corrosive, it can cause skin irritation upon contact.[1]

-

Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

It is imperative to distinguish this classification from that of diethyl chlorophosphate , which is categorized as acutely toxic (fatal if swallowed or in contact with skin) and corrosive.[2][3] This distinction is a critical training point for all laboratory personnel.

Physical and Chemical Properties

A summary of the key physical and chemical properties of diethyl chloromethylphosphonate is provided in the table below. Understanding these properties is essential for anticipating its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 3167-63-3 | [1] |

| Molecular Formula | C5H12ClO3P | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Density | 1.362 g/mL at 25°C | [4] |

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

The identified hazards of diethyl chloromethylphosphonate dictate a stringent set of handling and storage protocols designed to minimize exposure and prevent accidental release.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to diethyl chloromethylphosphonate is through robust engineering controls.

-

Ventilation: All manipulations of diethyl chloromethylphosphonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is crucial to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[1]

-

Enclosed Systems: For larger scale operations or repetitive tasks, the use of closed systems or glove boxes should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is a non-negotiable aspect of working safely with diethyl chloromethylphosphonate. The following diagram outlines a decision-making workflow for PPE selection.

Caption: PPE Selection Workflow for Diethyl Chloromethylphosphonate.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][5]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations where splashing is a risk, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[5]

-

Respiratory Protection: Work should be performed in a fume hood to avoid respiratory irritation.[1] If a fume hood is not available or in the case of a large spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage Requirements

Proper storage is critical to maintaining the stability of diethyl chloromethylphosphonate and preventing hazardous situations.

-

Container: Store in a tightly closed, original container.[5]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] While some sources indicate no rapid reaction with water for diethyl chlorophosphate, it is prudent to protect diethyl chloromethylphosphonate from moisture, as organophosphorus halides can hydrolyze to form corrosive and toxic byproducts.[5][7]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

The following first-aid procedures should be implemented immediately following exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

A well-rehearsed spill response plan is essential for all personnel working with this chemical.

Caption: Emergency Spill Response Workflow.

-

Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[5] Place the absorbed material into a suitable, labeled container for disposal.

-

Large Spills: In the event of a large release, evacuate the area immediately. Only trained personnel with the appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[5]

Toxicological Profile and Reactivity

While specific toxicological data for diethyl chloromethylphosphonate is limited in the public domain, an understanding of its potential reactivity and the toxicology of related compounds can inform a cautious approach.

Known Health Effects

The primary health effects are irritation to the skin, eyes, and respiratory system.[1] Unlike diethyl chlorophosphate, it is not currently classified as acutely toxic by ingestion or dermal contact. However, as with many organophosphorus compounds, there is the potential for more severe effects with high levels of exposure, and all contact should be avoided.

Reactivity and Hazardous Decomposition Products

-

Stability: The compound is generally stable under normal storage conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of phosphorus oxides and hydrogen chloride gas.[7]

Conclusion: A Culture of Safety in Research

The responsible use of diethyl chloromethylphosphonate in a research setting is predicated on a comprehensive understanding of its specific hazards and the implementation of rigorous safety protocols. The critical takeaway for all researchers is the paramount importance of not conflating this compound with the more acutely toxic diethyl chlorophosphate. By adhering to the guidelines outlined in this document—from diligent use of engineering controls and PPE to preparedness for emergency situations—we can foster a culture of safety that enables groundbreaking research to proceed without compromising the well-being of the scientific community. Continuous education and a commitment to best practices are the cornerstones of safe and successful scientific discovery.

References

-

Material Safety Data Sheet - Diethyl chlorophosphate, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

- 1. Diethyl (chloromethyl)phosphonate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. DIETHYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Nuances of Organophosphorus Chemistry: A Comparative Analysis of Chloromethyl Diethyl Phosphate and Diethyl Chloromethylphosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the vast landscape of organophosphorus chemistry, subtle structural variations can lead to profound differences in reactivity, biological activity, and application. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct molecules: chloromethyl diethyl phosphate and diethyl chloromethylphosphonate. We will dissect their core chemical differences, explore their respective synthetic pathways, compare their reactivity profiles, and elucidate their diverse applications, particularly in the realms of medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding and more informed utilization of these important chemical entities.

Introduction: More Than Just an Atom's Difference

At first glance, chloromethyl diethyl phosphate and diethyl chloromethylphosphonate appear to be closely related isomers. Both are diethyl esters containing a chloromethyl group and a central phosphorus atom. However, the seemingly minor distinction in the connectivity of the chloromethyl group—to an oxygen atom in the phosphate versus directly to the phosphorus atom in the phosphonate—fundamentally alters the electronic environment and steric accessibility of the phosphorus center. This core difference dictates their chemical behavior and, consequently, their utility in various scientific disciplines. This guide will illuminate these critical distinctions, providing the foundational knowledge necessary for their effective application.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in their core atomic linkage. In chloromethyl diethyl phosphate , the chloromethyl group is linked to the phosphorus atom via an oxygen atom, forming a phosphate ester. In contrast, diethyl chloromethylphosphonate features a direct phosphorus-carbon (P-C) bond.[1] This seemingly subtle variation has significant consequences for their chemical properties.

Table 1: Comparative Physicochemical Properties

| Property | Chloromethyl Diethyl Phosphate | Diethyl Chloromethylphosphonate |

| Molecular Formula | C5H12ClO4P | C5H12ClO3P[2] |

| Molecular Weight | 202.57 g/mol | 186.57 g/mol [2] |

| CAS Number | 814-49-3[3] | 3167-63-3[2][4] |

| Core Linkage | P-O-C | P-C[1] |

| Appearance | Colorless liquid with a fruity odor[5] | Colorless to pale yellow liquid[1] |

| Boiling Point | 60 °C at 2 mmHg[3] | 109-110 °C at 10 mmHg[4][6] |

| Density | ~1.19 g/mL[5] | ~1.2 g/mL at 25 °C[4] |

| Refractive Index | Not readily available | n20/D 1.437[4] |

The P-O-C linkage in chloromethyl diethyl phosphate makes it a phosphate ester, while the P-C bond in diethyl chloromethylphosphonate defines it as a phosphonate. This distinction is crucial as the P-C bond is generally more stable to hydrolysis than the P-O-C bond.

Structural Diagrams

To visually represent these differences, the following diagrams are provided:

Caption: Structure of Chloromethyl Diethyl Phosphate.

Caption: Structure of Diethyl Chloromethylphosphonate.

Synthesis and Reaction Mechanisms

The synthetic routes to these two compounds are fundamentally different, reflecting their distinct structural classes.

Synthesis of Chloromethyl Diethyl Phosphate

Chloromethyl diethyl phosphate is typically synthesized via the phosphorylation of an alcohol. A common method is the Atherton-Todd reaction , where diethyl phosphite is chlorinated in the presence of carbon tetrachloride.[5] Another route involves the reaction of phosphoryl chloride with ethanol.[3]

Caption: General synthetic scheme for chloromethyl diethyl phosphate.

Synthesis of Diethyl Chloromethylphosphonate

The synthesis of diethyl chloromethylphosphonate hinges on the formation of the P-C bond, a hallmark of phosphonate chemistry. The Michaelis-Arbuzov reaction is a cornerstone of this synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide.[7][8] In this case, triethyl phosphite reacts with chloromethyl chloride.

An alternative approach is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an unsaturated compound. While not directly applicable to chloromethylphosphonate synthesis from simple precursors, it is a key reaction in phosphonate chemistry.[9]

Caption: Michaelis-Arbuzov reaction for diethyl chloromethylphosphonate.

Comparative Reactivity and Applications

The structural differences between chloromethyl diethyl phosphate and diethyl chloromethylphosphonate directly translate to distinct reactivity profiles and, consequently, a diverse range of applications.

Chloromethyl Diethyl Phosphate: A Phosphorylating Agent

The P-O-C(H2)-Cl moiety in chloromethyl diethyl phosphate makes it an effective phosphorylating agent .[5] The chlorine atom is a good leaving group, and the phosphate group is readily transferred to nucleophiles such as alcohols, amines, and carboxylates.[5] This reactivity is leveraged in organic synthesis for the introduction of a diethyl phosphate group onto various molecules.

Key Applications:

-

Synthesis of Enol Phosphates: Ketones can be converted to enol phosphates, which are versatile intermediates for the synthesis of alkenes and β-keto phosphonates.[3]

-

Prodrug Synthesis: The phosphate group can be used to create water-soluble prodrugs of pharmaceuticals, enhancing their bioavailability.

-

Oligonucleotide Synthesis: It finds application in the synthesis of oligonucleotides, the building blocks of DNA and RNA.[10]

Diethyl Chloromethylphosphonate: A Versatile Building Block

The P-C bond in diethyl chloromethylphosphonate is significantly more stable, making the chloromethyl group the primary site of reactivity.[1] The presence of the electron-withdrawing phosphonate group activates the α-carbon, making the attached chlorine susceptible to nucleophilic substitution.[1]

Key Applications:

-

Horner-Wadsworth-Emmons (HWE) Reagent Precursor: The most prominent application is as a precursor to HWE reagents. Deprotonation of the α-carbon generates a carbanion that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity.

-

Synthesis of Agrochemicals: It serves as a key intermediate in the production of herbicides and insecticides.[4]

-

Flame Retardants and Plasticizers: The phosphonate moiety imparts flame retardant properties, making it a valuable component in the synthesis of polymers with enhanced fire safety.[4]

-

Pharmaceutical Research: It is used in the development of various pharmaceuticals, particularly in creating compounds that target specific biological pathways.[4][11]

Toxicological Considerations

Both chloromethyl diethyl phosphate and diethyl chloromethylphosphonate are organophosphorus compounds and should be handled with appropriate safety precautions. Organophosphorus compounds, as a class, are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[12][13] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of toxic effects.[12][13]

While specific toxicological data for chloromethyl diethyl phosphate is less readily available, diethyl phosphorochloridate, a related compound, is known to be a cholinesterase inhibitor with high dermal toxicity.[3] Diethyl chloromethylphosphonate is also considered a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[6]

Given their potential toxicity, it is imperative that researchers and laboratory personnel handle these compounds in well-ventilated fume hoods, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and follow all institutional safety protocols.[6]

Experimental Protocols

Protocol: Synthesis of a Horner-Wadsworth-Emmons Reagent from Diethyl Chloromethylphosphonate

This protocol outlines the general procedure for preparing a phosphonate ylide for use in the HWE reaction.

Materials:

-

Diethyl chloromethylphosphonate

-

Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Aldehyde or ketone

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Base Addition: Suspend the strong base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Phosphonate Addition: Cool the suspension to 0 °C. Add a solution of diethyl chloromethylphosphonate (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel.

-

Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes, during which time the phosphonate ylide will form.

-

Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Phosphorylation of an Alcohol using Chloromethyl Diethyl Phosphate

This protocol provides a general method for the phosphorylation of a primary alcohol.

Materials:

-

Chloromethyl diethyl phosphate

-

Primary alcohol

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

-

Phosphorylating Agent Addition: Cool the solution to 0 °C and add chloromethyl diethyl phosphate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting phosphate ester by column chromatography.

Conclusion

Chloromethyl diethyl phosphate and diethyl chloromethylphosphonate, while bearing a superficial resemblance, are fundamentally different molecules with distinct chemical personalities. The P-O-C linkage of the phosphate renders it an effective phosphorylating agent, ideal for introducing phosphate moieties into organic molecules. Conversely, the robust P-C bond of the phosphonate directs its reactivity towards the chloromethyl group, establishing it as a valuable precursor for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction and as a key intermediate in the synthesis of various industrial and pharmaceutical compounds. A thorough understanding of these differences is paramount for their strategic and successful application in chemical synthesis and drug development.

References

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Chemsrc. (n.d.). Diethyl chlorothiophosphate | CAS#:2524-04-1. Retrieved from [Link]

-

gsrs. (n.d.). DIETHYL (CHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

-

ResearchGate. (2016). Diethyl Chlorophosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

-

Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

- Google Patents. (n.d.). US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Organophosphate Toxicity. In StatPearls. Retrieved from [Link]

-

ResearchGate. (2015). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Retrieved from [Link]

-

PubMed. (2007). Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat. Retrieved from [Link]

-

MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

- Google Patents. (n.d.). CN107602608A - A kind of preparation method of diethyl methyl-phosphonite.

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

ResearchGate. (2014). Basic and Clinical Toxicology of Organophosphorus Compounds. Retrieved from [Link]

-

YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

-

LITFL. (n.d.). Organophosphorus agents • Toxicology Library Toxicant. Retrieved from [Link]

-

SciSpace. (2021). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Energy profile in ( ) for the reaction between diethyl trichloro-methyl.... Retrieved from [Link]

-

PubMed. (n.d.). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Retrieved from [Link]

Sources

- 1. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]

- 4. chemimpex.com [chemimpex.com]

- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 6. Diethyl (chloromethyl)phosphonate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Ultrasensitive Detection of Diethyl Chloromethylphosphate using Surface-Enhanced Raman Spectroscopy (SERS)

Abstract: This application note presents a detailed methodology for the trace-level detection of diethyl chloromethylphosphate (DCMP), an organophosphorus compound, utilizing Surface-Enhanced Raman Spectroscopy (SERS). We provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of plasmonically active gold nanoparticles (AuNPs), substrate preparation, sample analysis, and data interpretation. The protocol is designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern the enhancement of the Raman signal. This method offers a rapid and highly sensitive analytical tool for the detection of DCMP in various matrices, which is of significant interest in environmental monitoring, food safety, and security applications.

Introduction: The Imperative for Sensitive Organophosphate Detection

Diethyl chloromethylphosphate (DCMP) belongs to the class of organophosphorus compounds, which are widely used as pesticides and have also been studied as precursors for chemical warfare agents. Their persistence in the environment and potential for adverse health effects necessitate the development of highly sensitive and specific detection methods. Traditional analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) offer excellent sensitivity but often require extensive sample preparation and are not readily adaptable for in-field applications.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful alternative, offering rapid, non-destructive, and ultrasensitive molecular detection.[1][2][3] The technique relies on the amplification of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces.[4] This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance (LSPR) of the metallic nanostructures and a chemical enhancement arising from charge-transfer interactions between the analyte and the substrate.[4] The resulting SERS spectrum provides a unique vibrational fingerprint of the analyte, enabling its specific identification.[2][5]

This application note provides a self-validating protocol for the SERS analysis of DCMP, leveraging rationally designed gold nanoparticle (AuNP) substrates. We will delve into the causality behind each experimental step, from the synthesis of AuNPs with tailored optical properties to the systematic evaluation of the SERS performance.

The SERS Advantage for Organophosphate Analysis

The molecular structure of organophosphorus compounds, including DCMP, contains functional groups such as P=O and P-O-C which exhibit characteristic Raman scattering bands.[6][7] However, in conventional Raman spectroscopy, the signals from trace amounts of these compounds are often too weak to be detected. SERS overcomes this limitation by amplifying these signals by several orders of magnitude.[4] The choice of SERS substrate is critical, with gold and silver nanoparticles being the most commonly employed due to their strong plasmon resonances in the visible and near-infrared regions.[8][9] Gold nanoparticles, in particular, offer excellent stability and biocompatibility, making them ideal for a wide range of applications.[10][11]

The interaction between the organophosphate molecule and the SERS substrate is a key factor in achieving significant signal enhancement. For instance, the phosphoryl (P=O) and thiophosphoryl (P=S) groups in many organophosphorus pesticides are known to strongly interact with metallic surfaces, leading to a significant SERS effect.[7] In the case of DCMP, the lone pair electrons on the oxygen atoms of the phosphate group are expected to facilitate adsorption onto the gold nanoparticle surface, bringing the molecule into the region of intense electromagnetic fields, or "hot spots," generated between adjacent nanoparticles.[12][13]

Experimental Section: A Step-by-Step Protocol

This section outlines the detailed procedures for the synthesis of SERS-active gold nanoparticles, the preparation of the SERS substrate, and the acquisition of SERS spectra of DCMP.

Materials and Reagents

| Reagent | Grade | Supplier |

| Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | ≥99.9% | Sigma-Aldrich |

| Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) | ≥99.0% | Sigma-Aldrich |

| Diethyl chloromethylphosphate (DCMP) | Analytical Standard | LGC Standards |

| Ethanol | ACS Grade | Fisher Scientific |

| Ultrapure Water (18.2 MΩ·cm) | - | Millipore Milli-Q |

Synthesis of Gold Nanoparticles (AuNPs)

The Turkevich-Frens method is a widely adopted and reliable method for the synthesis of citrate-stabilized gold nanoparticles.[14][15] The size of the nanoparticles can be tuned by varying the citrate-to-gold molar ratio, which in turn influences the LSPR and the SERS enhancement.

Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

-

Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.

-

-

Synthesis:

-

In a clean 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to a deep ruby red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes to ensure complete reaction.

-

Allow the solution to cool to room temperature.

-

-

Characterization (Optional but Recommended):

-

Acquire a UV-Vis spectrum of the colloidal AuNP solution. The LSPR peak should be located around 520 nm for nanoparticles of approximately 20 nm in diameter.

-

For more detailed characterization, Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and monodispersity of the AuNPs.

-

SERS Substrate Preparation and DCMP Analysis

The aggregation of colloidal nanoparticles is crucial for the formation of "hot spots" where the electromagnetic enhancement is maximized. This can be achieved by adding the analyte solution, which can disrupt the electrostatic repulsion between the citrate-capped nanoparticles.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of DCMP in ethanol.

-

Perform serial dilutions of the DCMP stock solution in ultrapure water to obtain a range of concentrations for analysis (e.g., 1 ppm, 100 ppb, 10 ppb, 1 ppb).

-

-

SERS Measurement:

-

In a clean glass vial, mix 500 µL of the synthesized AuNP colloid with 100 µL of the DCMP solution at the desired concentration.

-

Gently agitate the mixture and allow it to incubate for 10 minutes to ensure adsorption of DCMP onto the AuNP surface and induce aggregation.

-

Transfer a small aliquot (e.g., 10 µL) of the mixture onto a clean glass slide and allow it to air dry.

-

Acquire the SERS spectrum using a Raman spectrometer. Typical acquisition parameters are a 785 nm laser excitation, 10x objective, and an integration time of 10 seconds.

-

-

Control Spectrum:

-

Acquire a SERS spectrum of a blank sample containing 500 µL of the AuNP colloid and 100 µL of ultrapure water to identify any background signals from the citrate capping agent or the solvent.

-

Diagram of the SERS Experimental Workflow:

Caption: A schematic overview of the SERS experimental workflow for the analysis of DCMP.

Data Analysis and Interpretation

A successful SERS analysis will yield a spectrum with distinct peaks corresponding to the vibrational modes of DCMP. The positions and relative intensities of these peaks provide the molecular fingerprint for identification.

Characteristic Raman Bands of DCMP

Table of Expected Raman Shifts for DCMP Functional Groups:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| P=O | ~1250 - 1300 | Stretching |

| P-O-C | ~700 - 850 | Symmetric Stretching |

| C-Cl | ~650 - 750 | Stretching |

| C-H (in ethyl groups) | ~2800 - 3000 | Stretching |

Note: These are approximate ranges and the exact peak positions in the SERS spectrum may be shifted due to the interaction of the molecule with the gold surface.

Quantitative Analysis

For quantitative analysis, a calibration curve can be constructed by plotting the intensity of a characteristic DCMP peak against its concentration.[5][20] It is important to select a peak that is well-resolved and shows a consistent response with changing concentration. The relationship between SERS intensity and concentration is often linear at low concentrations but can plateau at higher concentrations as the SERS substrate becomes saturated.[20]

Diagram of DCMP Interaction with AuNP Surface:

Caption: Illustration of a DCMP molecule adsorbed in a SERS "hot spot" between two gold nanoparticles.

Troubleshooting and Best Practices

Low Signal Intensity:

-

Sub-optimal Nanoparticle Aggregation: Ensure proper mixing and incubation of the AuNPs and the analyte. The color of the solution should change from red to a purplish-blue, indicating aggregation.

-

Incorrect Laser Wavelength: The excitation wavelength should overlap with the LSPR of the aggregated nanoparticles for maximum enhancement.

-

Low Analyte Affinity: For molecules with low affinity for the SERS substrate, surface functionalization of the nanoparticles may be necessary.[12]

Poor Reproducibility:

-

Inhomogeneous Substrates: Ensure the dried sample on the glass slide is as uniform as possible. Acquiring spectra from multiple spots and averaging them can improve reproducibility.

-

Variability in Nanoparticle Synthesis: Consistent synthesis of nanoparticles is crucial for reproducible SERS measurements.[2][21]

Conclusion

This application note provides a robust and scientifically grounded protocol for the SERS analysis of diethyl chloromethylphosphate. By carefully controlling the synthesis of the gold nanoparticle substrate and the experimental parameters, this method offers a highly sensitive and specific tool for the detection of this important organophosphorus compound. The principles and techniques outlined here can be adapted for the analysis of a wide range of other analytes, highlighting the versatility of SERS as a powerful analytical technique.

References

- Analytical Chemistry. (2020). Surface Enhanced Raman Spectroscopy for Quantitative Analysis: Results of a Large-Scale European Multi-Instrument Interlaboratory Study.

- ACS Omega. (2021).

- ResearchGate. (n.d.). Snowflake-like gold nanoparticles as SERS substrates for the sensitive detection of organophosphorus pesticide residues.

- PubMed Central. (2024). Surface-Enhanced Raman Spectroscopy Using a Silver Nanostar Substrate for Neonicotinoid Pesticides Detection.

- YouTube. (2018). Surface Enhanced Raman Spectroscopy (SERS) for Food Analysis.

- MDPI. (n.d.). Synthesis of Gold Nanoparticle Stabilized on Silicon Nanocrystal Containing Polymer Microspheres as Effective Surface-Enhanced Raman Scattering (SERS)

- YouTube. (2022). Raman, SERS and SRS Analysis of Biomolecules — Duncan Graham.

- RSC Publishing. (2024). A practical approach to quantitative analytical surface-enhanced Raman spectroscopy.

- ResearchGate. (n.d.). Surface-enhanced Raman spectroscopy studies of organophosphorous model molecules and pesticides.

- Spectroscopy Online. (2021). Synthesis of Differently Sized Gold Nanoparticles for SERS Applications in the Detection of Malachite Green.

- MDPI. (n.d.). Recent Advances in SERS-Based Detection of Organophosphorus Pesticides in Food: A Critical and Comprehensive Review.

- ChemicalBook. (n.d.). diethyl (chloromethyl)

- RSC Publishing. (2021). Facile synthesis of silver/gold alloy nanoparticles for ultra-sensitive rhodamine B detection.

- ResearchGate. (2025). (PDF) Surface-enhanced Raman Spectroscopy and Density Functional Theory Study of Glyphosate and Aminomethylphosphonic acid Using Silver Capped Silicon Nanopillars.

- ChemicalBook. (n.d.).

- Spectroscopy Online. (n.d.). Quantitative Analysis Using Surface-enhanced Raman Scattering (SERS): Roy Goodacre, the 2021 winner of the Charles Mann Award for Applied Raman Spectroscopy.

- PubMed. (2015). Sensitive surface-enhanced Raman spectroscopy (SERS) detection of organochlorine pesticides by alkyl dithiol-functionalized metal nanoparticles-induced plasmonic hot spots.

- ACS Omega. (2025).

- Semantic Scholar. (2019). SERS-Active Substrate with Collective Amplification Design for Trace Analysis of Pesticides.

- MDPI. (2024).

- PubMed Central. (n.d.).

- OUCI. (n.d.). Surface-enhanced Raman spectroscopy biosensor platforms for pesticide residue detection: state-of-the-art developments and future outlook.

- ChemicalBook. (n.d.). Diethyl phosphite(762-04-9) Raman spectrum.

- ResearchGate. (2025). Raman spectra and conformational analyses for a series of diethyl ether and its organosilicon derivatives, CH3MH2OM′H2CH3 (M, M′=C and Si), by density functional theory.

- PubChem. (2026).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Facile synthesis of silver/gold alloy nanoparticles for ultra-sensitive rhodamine B detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sensitive surface-enhanced Raman spectroscopy (SERS) detection of organochlorine pesticides by alkyl dithiol-functionalized metal nanoparticles-induced plasmonic hot spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]

- 17. Diethyl chlorophosphate(814-49-3) 1H NMR spectrum [chemicalbook.com]

- 18. Diethyl phosphite(762-04-9) Raman spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. A practical approach to quantitative analytical surface-enhanced Raman spectroscopy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00861H [pubs.rsc.org]

- 21. Surface-Enhanced Raman Spectroscopy Using a Silver Nanostar Substrate for Neonicotinoid Pesticides Detection - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl chloromethylphosphate as an intermediate in antiviral drug synthesis

Application Note: Utilization of Diethyl Chloromethylphosphate (DECMP) in the Synthesis of Acyclic Nucleoside Phosphonate Antivirals

Executive Summary & Therapeutic Context

Diethyl chloromethylphosphate (DECMP) is a critical organophosphorus intermediate used to synthesize Acyclic Nucleoside Phosphonates (ANPs), a class of antivirals that includes Adefovir (Hepsera®), Tenofovir (Viread®), and Cidofovir (Vistide®).

Unlike traditional nucleoside analogs, ANPs possess a stable carbon-phosphorus (C-P) bond that resists enzymatic cleavage.[1] This structure mimics a nucleoside monophosphate, allowing the drug to bypass the initial, often rate-limiting phosphorylation step by host cellular kinases. DECMP acts as the "phosphonate warhead" donor, installing the phosphonomethyl ether moiety essential for biological activity.

Key Advantages of DECMP:

-

Metabolic Stability: Establishes the non-hydrolyzable C-P bond.

-

Versatility: Compatible with various nucleobase scaffolds (Adenine, Cytosine, Guanine).[2]

-

Scalability: Offers a cost-effective alternative to tosyloxymethyl phosphonates in industrial settings.

Chemical Mechanism: The Phosphonomethylation

The core transformation is a Williamson ether synthesis. The reaction involves the nucleophilic attack of a generated alkoxide (from the nucleoside analog) onto the methylene carbon of DECMP, displacing the chloride ion.

Reaction Dynamics:

-

Deprotonation: A strong base (e.g., Sodium Hydride or Magnesium tert-butoxide) deprotonates the hydroxyl group of the acyclic nucleoside (e.g., 9-(2-hydroxyethyl)adenine).

-

Nucleophilic Attack (

): The alkoxide attacks the electrophilic carbon of the chloromethyl group. -

Leaving Group Departure: Chloride departs, forming the stable ether linkage.

Graphviz Diagram: Reaction Mechanism & Pathway

Figure 1: Mechanistic pathway for the alkylation of an adenine derivative using DECMP.

Safety & Handling Protocol

Hazard Class: Corrosive, Acute Toxicity (Oral/Dermal). CAS No: 3167-63-3 (Generic chloromethyl phosphonates) / Specific derivatives vary.

-

Moisture Sensitivity: DECMP hydrolyzes to produce hydrochloric acid and phosphonic acid derivatives. Strict anhydrous conditions are non-negotiable.

-

PPE: Butyl rubber gloves, chemical splash goggles, and face shield. Handle only in a functioning fume hood.

-

Neutralization: Spills should be treated with saturated sodium bicarbonate solution to neutralize acidity before disposal.

Detailed Experimental Protocol

Objective: Synthesis of Diethyl PMEA (Adefovir intermediate) via alkylation of 9-(2-hydroxyethyl)adenine.

Materials

| Component | Purity | Equivalents | Role |

| 9-(2-hydroxyethyl)adenine | >98% | 1.0 eq | Nucleophile |

| Diethyl chloromethylphosphate | >95% | 1.2 - 1.5 eq | Electrophile |

| Sodium Hydride (60% in oil) | - | 2.0 eq | Base |

| DMF (Anhydrous) | <50 ppm H2O | 10 mL/g | Solvent |

| Tetrabutylammonium iodide (TBAI) | 99% | 0.1 eq | Catalyst (Finkelstein) |

Step-by-Step Workflow

Step 1: Preparation of the Alkoxide

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge 9-(2-hydroxyethyl)adenine (10 mmol) and anhydrous DMF (50 mL) under nitrogen flow.

-

Cool the suspension to 0°C using an ice bath.

-

Add Sodium Hydride (20 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation. The solution should become clear or slightly turbid.

Step 2: Alkylation (The Critical Step)

-

Add Tetrabutylammonium iodide (TBAI) (1 mmol). Note: Iodide catalyzes the reaction by converting the chloro-reactant to a more reactive iodo-intermediate in situ.

-

Add Diethyl chloromethylphosphate (12-15 mmol) dropwise via syringe to the reaction mixture at RT.

-

Heat the reaction mixture to 60–80°C . Note: The chloride is a poorer leaving group than tosylate; heat is required to drive the kinetics.

-

Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1] Reaction typically requires 4–12 hours.

Step 3: Quenching and Workup

-

Cool the mixture to 0°C.

-

Slowly quench with Glacial Acetic Acid (to pH ~7) or saturated

. Do not use water directly if excess NaH remains. -

Remove DMF under reduced pressure (high vacuum, <50°C).

-

Resuspend the residue in Dichloromethane (DCM) and wash with water (

). -

Dry the organic layer over

, filter, and concentrate.

Step 4: Purification

-

Purify the crude oil via silica gel column chromatography.

-

Eluent: Gradient of 2% to 10% Methanol in DCM.

-

Isolate the product as a viscous oil or low-melting solid.

Graphviz Diagram: Experimental Workflow

Figure 2: Operational workflow for the synthesis of Diethyl PMEA.

Quality Control & Data Interpretation

Successful synthesis is validated by the presence of the phosphonate ester signals and the integrity of the adenine ring.

Table 1: Key Analytical Markers (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Interpretation |

| 20.0 – 22.0 ppm | Singlet | Phosphonate P | Distinctive shift for phosphonates (Phosphate esters appear at ~ -1 to -10 ppm). | |

| 3.85 ppm | Doublet ( | P-CH | Coupling to P confirms the C-P bond formation. | |

| 4.10 ppm | Multiplet | P-O-CH | Ethyl ester protons (confirms DECMP integration). | |

| 8.15, 8.35 ppm | Singlets | Adenine H2/H8 | Confirms nucleobase integrity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete deprotonation | Increase activation time at RT; ensure NaH quality (fresh). |

| Starting Material Recovery | DECMP hydrolysis | Ensure DMF is anhydrous (<50 ppm water). DECMP degrades rapidly in wet solvents. |

| N-Alkylation vs O-Alkylation | Competitive site reaction | While O-alkylation is desired for the ether linkage, N-alkylation of the base can occur. Use N-protected adenine (e.g., N6-Benzoyl) if regioselectivity is poor. |

| Black/Tar Formation | Excessive heat | Do not exceed 90°C. If reaction is slow, add more TBAI catalyst rather than increasing temperature. |

References

-

Holý, A., et al. (2019).[3] "An improved synthesis of adefovir and related analogues." Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Huq, F. (2006).[4] "Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil." Journal of Pharmacology and Toxicology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Chloromethylphosphonate (DECMP)

The following guide is structured as a Tier 2/Tier 3 Technical Support resource for Diethyl (chloromethyl)phosphonate (often referred to colloquially as diethyl chloromethylphosphate).

Author’s Note on Nomenclature & Safety: In drug development (specifically nucleotide analog synthesis), "Diethyl chloromethylphosphate" is a common misnomer for Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) .[1]

-

Target Molecule:

(P-C bond, stable, used in Arbuzov reactions).[1] -

Distinction: True "Phosphate" esters

are significantly more hydrolytically unstable.[1] -

Scope: This guide focuses on the Phosphonate (CAS 3167-63-3), the industry standard intermediate.[1]

Status: Operational Agent: Senior Application Scientist Topic: Purification, Troubleshooting, and Stability of DECMP Reference CAS: 3167-63-3[1]

Part 1: The Purification Decision Matrix

Before initiating any protocol, determine the state of your crude material.[1] DECMP is thermally stable enough for distillation but sensitive to prolonged acidic exposure.

Workflow Visualization

Caption: Logical workflow for determining the appropriate purification strategy based on crude purity and impurity profile.

Part 2: Core Protocols & Troubleshooting

Module A: Fractional Vacuum Distillation (The Gold Standard)

Context: DECMP has a high boiling point. Atmospheric distillation will cause decomposition (darkening/tars). A high-vacuum setup is non-negotiable.

Target Physical Properties:

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 109–110 °C @ 10 mmHg | Primary cut range.[1][2][3][4] |

| Refractive Index (

Protocol:

-

Setup: Use a short-path distillation head or a Vigreux column (if separation from triethyl phosphite is critical).[1] Ensure all joints are greased with high-vacuum grease.

-

Pressure: Establish a stable vacuum of 5–10 mmHg .

-

Expert Tip: If using a stronger vacuum (<1 mmHg), the bp will drop to ~60–70 °C. Adjust collection flasks accordingly.[1]

-

-

Heating: Use an oil bath set to ~20–30 °C above the expected boiling point (approx. 130–140 °C). Do not use a heating mantle directly to avoid hot spots that cause polymerization.

-

Collection:

-

Fore-run (Discard): Anything boiling < 100 °C @ 10 mmHg.[1] This usually contains unreacted triethyl phosphite or solvent residues.

-

Main Fraction (Keep): Stable plateau at 109–110 °C.

-

Residue (Discard): Do not distill to dryness. The pot residue contains bis-phosphonates and polymeric species that can degrade explosively if overheated.

-

Troubleshooting Guide:

Q: My distillate is cloudy or has a "fuming" appearance. A: This indicates residual HCl or volatile phosphorus chlorides .

Fix: If the crude was very acidic, you skipped the neutralization step.[1] You must redistill. For the next batch, degas the crude under vacuum (N2 sparge) for 1 hour before distillation to remove HCl.

Q: I cannot achieve the 109°C plateau; the temperature keeps rising. A: You likely have a mixture of mono- and bis-alkylated products.

Fix: Check the vacuum stability. If vacuum is stable but temp rises, you are distilling higher molecular weight byproducts. Stop collecting the main fraction once the refractive index exceeds 1.442.

Part 3: Impurity Management (FAQs)

Dealing with Specific Impurities

1. Unreacted Triethyl Phosphite (

-

Origin: Excess reagent from Arbuzov synthesis.[1]

-

Issue: Similar boiling point, foul odor, interferes with subsequent coupling.

-

Removal:

2. Acidic Impurities (HCl, Phosphoric Acids) [1]

-

Origin: Hydrolysis of chloromethyl group or byproduct of chlorination agents.[1]

-

Issue: Catalyzes decomposition of DECMP during storage.

-

Removal:

-

Rapid wash with ice-cold 5%

followed by immediate extraction into DCM and drying over -

Warning: Prolonged contact with aqueous base will hydrolyze the ester groups. Keep contact time < 5 minutes.

-

3. Bis-phosphonates

-

Origin: Reaction of both chlorines in DCM (if used as solvent/reagent) with phosphite.[1]

-

Removal: These remain in the pot residue during distillation.[1] Do not push the distillation temp too high.

Part 4: Storage & Stability

Q: Why is my purified DECMP turning yellow after a week? A: The chloromethyl group is reactive.[1] If stored in clear glass or exposed to moisture, it can slowly degrade, releasing HCl, which autocatalyzes further darkening.

Storage Protocol:

-

Container: Amber glass or aluminum bottles.

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Desiccant: Add activated 3Å or 4Å molecular sieves to the storage bottle to scavenge trace moisture and HCl.

-

Temperature: 2–8 °C is recommended for long-term stability (>3 months).

References

-

Sigma-Aldrich. Diethyl (chloromethyl)phosphonate Product Specification & Physical Data. Retrieved from [1]

-

PubChem. Diethyl (chloromethyl)phosphonate Compound Summary (CID 76633). National Library of Medicine. Retrieved from [1]

- Organic Syntheses.General Procedures for Arbuzov Reactions and Purification of Phosphonates.

-

Thermo Fisher Scientific. Diethyl (chloromethyl)phosphonate Safety Data Sheet (SDS). Retrieved from

Sources

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. Diethyl chloromethylphosphonate 97 3167-63-3 [sigmaaldrich.com]

- 3. Diethyl (chloromethyl)phosphonate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 6. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of Diethyl Chloromethylphosphate: A Comparative Look at ¹H NMR Spectroscopy and Alternative Techniques

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of organophosphorus compounds are paramount. Diethyl chloromethylphosphate, a key intermediate in the synthesis of various biologically active molecules, presents a valuable case study for exploring the analytical methodologies at our disposal. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering insights into the causal factors behind its spectral features. Furthermore, we will objectively compare the performance of ¹H NMR with alternative analytical techniques, supported by experimental data, to empower you in selecting the most appropriate method for your research needs.

The Power of Proton NMR: A Window into Molecular Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[1][2] It exploits the magnetic properties of proton nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each proton, providing a unique fingerprint of the molecule's structure.[3][4]

Deconstructing the ¹H NMR Spectrum of Diethyl Chloromethylphosphate

The ¹H NMR spectrum of diethyl chloromethylphosphate, while seemingly simple, provides a wealth of information about its molecular architecture. The spectrum is characterized by three distinct signals, each corresponding to a unique set of protons within the molecule. Let's delve into a detailed analysis of each signal, referencing the data obtained from a standard ¹H NMR experiment conducted in deuterated chloroform (CDCl₃).

Figure 1: Annotated ¹H NMR Spectrum of Diethyl Chloromethylphosphate

Caption: A representative ¹H NMR spectrum of diethyl chloromethylphosphate, illustrating the distinct signals for each proton environment.

Table 1: ¹H NMR Spectral Data for Diethyl Chloromethylphosphate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | ~4.22 | Quintet (quint) | JH-H = 7.2 Hz, JP-H = 8.2 Hz | 4H | -O-CH₂ -CH₃ |

| B | ~3.37 | Doublet (d) | JP-H = 10.5 Hz | 2H | -CH₂ -Cl |

| C | ~1.38 | Triplet (t) | JH-H = 7.2 Hz | 6H | -O-CH₂-CH₃ |

Analysis of Signal A: The Methylene Protons (-O-CH₂-CH₃)

The quartet observed at approximately 4.22 ppm is assigned to the four methylene protons of the two equivalent ethyl groups. The downfield chemical shift of these protons is a direct consequence of the inductive effect of the adjacent oxygen atom. Oxygen is a highly electronegative atom, and it withdraws electron density from the neighboring methylene group. This "deshielding" of the protons causes them to experience a stronger effective magnetic field, thus they resonate at a higher frequency (further downfield).[5]

The multiplicity of this signal, a quintet, arises from two distinct coupling interactions:

-

Vicinal Coupling (³JH-H): The methylene protons are coupled to the three protons of the adjacent methyl group, which would typically result in a quartet (n+1 rule, where n=3).[1]

-

Phosphorus-Proton Coupling (³JP-H): The protons are also coupled to the phosphorus-31 nucleus, which is three bonds away. Since ³¹P has a nuclear spin of ½, it splits the proton signal into a doublet.[6]

The combination of these two coupling interactions results in a "quintet" or more accurately, a "doublet of quartets". The observed coupling constants are JH-H = 7.2 Hz and JP-H = 8.2 Hz.

Analysis of Signal B: The Chloromethyl Protons (-CH₂-Cl)

The doublet at approximately 3.37 ppm corresponds to the two protons of the chloromethyl group. The significant downfield shift is attributed to the strong electron-withdrawing effects of both the adjacent chlorine atom and the phosphoryl group (P=O). The combined inductive effects of these electronegative groups strongly deshield the protons, causing them to resonate at a relatively high frequency.

The signal appears as a doublet due to geminal phosphorus-proton coupling (²JP-H) . The two protons are coupled to the phosphorus-31 nucleus, which is two bonds away, with a coupling constant of JP-H = 10.5 Hz.

Analysis of Signal C: The Methyl Protons (-O-CH₂-CH₃)

The triplet at approximately 1.38 ppm is assigned to the six protons of the two equivalent methyl groups. These protons are the most shielded in the molecule as they are furthest from the electronegative oxygen, phosphorus, and chlorine atoms.

The signal's multiplicity as a triplet is due to vicinal coupling (³JH-H) with the two protons of the adjacent methylene group (n+1 rule, where n=2), with a coupling constant of JH-H = 7.2 Hz.

A Comparative Analysis of Analytical Techniques

While ¹H NMR spectroscopy provides unparalleled structural detail, it is essential to consider alternative analytical techniques, each with its own set of strengths and weaknesses. The choice of method often depends on the specific analytical goal, whether it be qualitative identification, quantitative analysis, or high-throughput screening.

Table 2: Comparison of Analytical Techniques for Organophosphorus Compound Analysis

| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |

| Principle | Nuclear spin transitions in a magnetic field | Separation based on volatility and column interaction | Separation based on polarity and column interaction | Mass-to-charge ratio of ionized molecules |

| Information | Detailed molecular structure, stereochemistry | Separation of volatile compounds, quantification | Separation of non-volatile/thermally labile compounds, quantification | Molecular weight, fragmentation patterns, high sensitivity |

| Sample Prep. | Simple dissolution in deuterated solvent | Often requires derivatization, extraction | Extraction, filtration | Dependent on inlet (GC/LC), often requires extraction |

| LOD/LOQ | µg - mg range | pg - ng range (with specific detectors)[7] | ng - µg range[8] | fg - pg range |

| Analysis Time | Minutes to hours | Minutes | Minutes | Minutes |

| Cost | High initial cost, moderate running cost | Moderate initial and running cost | Moderate initial and running cost | High initial and running cost |

| Strengths | Unambiguous structure elucidation, non-destructive | High resolution, established methods (e.g., EPA 8141B)[9] | Suitable for thermally sensitive compounds[10] | Exceptional sensitivity and selectivity |

| Limitations | Lower sensitivity, complex mixtures can be challenging | Not suitable for non-volatile compounds, potential for thermal degradation[10] | Lower resolution than GC for some compounds | Provides limited structural information on its own |

In-Depth Look at Alternative Methodologies

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphorus pesticides.[11] When coupled with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers excellent sensitivity and selectivity.[9]

Caption: A simplified workflow for the analysis of organophosphorus compounds using Gas Chromatography with a Nitrogen-Phosphorus Detector.

Step-by-Step Methodology:

-

Sample Extraction: Extract the organophosphorus compounds from the sample matrix (e.g., water, soil, food) using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.[9]

-

Concentration and Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one compatible with the GC system (e.g., hexane).

-

GC-NPD Analysis:

-

Injector: Typically, a split/splitless injector is used. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.

-

Column: A capillary column with a non-polar or mid-polar stationary phase is commonly used for the separation of organophosphates.

-

Oven Program: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points.

-

Detector: The nitrogen-phosphorus detector is highly sensitive to compounds containing nitrogen or phosphorus, providing excellent selectivity for organophosphate analysis.

-

-

Quantification: Calibrate the instrument using a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

For organophosphorus compounds that are thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Caption: A streamlined workflow for the analysis of organophosphorus compounds using High-Performance Liquid Chromatography with UV detection.

Step-by-Step Methodology:

-

Sample Extraction: Use a suitable extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the organophosphates from the sample matrix.[8][12]

-

Filtration: Filter the extract to remove any particulate matter that could damage the HPLC column.

-

HPLC-UV Analysis:

-

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase HPLC. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution).[12]

-

Column: A C18 column is a common choice for the separation of a wide range of organophosphorus compounds.[12]

-

Detector: A UV-Vis detector is often used for the detection of organophosphates that contain a chromophore. The detection wavelength is chosen to maximize the analyte's absorbance.

-

-

Quantification: Similar to GC, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the characterization of diethyl chloromethylphosphate and other organophosphorus compounds is a critical decision that should be guided by the specific research question.

-

For unambiguous structural elucidation and confirmation , ¹H NMR spectroscopy remains the gold standard, providing a detailed roadmap of the molecule's proton connectivity.

-

For routine quantitative analysis of volatile organophosphates , GC with a selective detector like an NPD or FPD offers a robust, sensitive, and cost-effective solution.

-

For the analysis of thermally sensitive or non-volatile organophosphates , HPLC provides a powerful alternative, ensuring the integrity of the analyte during analysis.

-

For ultra-trace level detection and confirmation , coupling chromatographic techniques with mass spectrometry (GC-MS or LC-MS) delivers unparalleled sensitivity and specificity.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently select the most appropriate analytical strategy to achieve their scientific goals.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

OpenOChem. (n.d.). Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

-

LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

-

Akoijam, R., Ningombam, A., Beemrote, A., & Telem, R. S. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 1313-1322. [Link]

-

Al-Rimawi, F., Zare, M., Al-Sayyed, H., & Khamis, M. (2024). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Molecules, 29(3), 670. [Link]

-

OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. [Link]

-

LCGC North America. (2020, July 7). Organophosphorus Pesticide Analysis by HPLC. [Link]

-

Barskiy, D. A., Shchepin, R. V., Coffey, A. M., & Chekmenev, E. Y. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1045–1051. [Link]

-

Pant, G., Pant, S., & Musile, G. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Journal of Analytical Toxicology, 44(9), 911–925. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Chromatogram at LOQ concentration (A) and UV spectra (B). (HPLC conditions: monitoring at 220 nm). [Link]

-

Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Retention time, LODs, LOQs and repeatability data of the pesticides analyzed. [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 18(3), 20-24. [Link]

-

Barskiy, D. A., Shchepin, R. V., Coffey, A. M., & Chekmenev, E. Y. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8141B. [Link]

-

Adeyinka, G. C., & Moodley, B. (2020). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 8(4), 99. [Link]

-

Sharma, A., Kumar, V., & Kumar, R. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 15(45), 31834-31853. [Link]

-

Cognitive Market Research. (n.d.). Pesticide Residue Testing Market Analysis 2026. [Link]

-

Al-Tannak, N. F. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. [Link]

-

Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). [Link]

-

ResearchGate. (n.d.). ¹H, and ³¹P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of phosphorylated pyrroles 56, 57 (CDCl₃). [Link]

-

The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]

-